molecular formula C7H11N3O3 B6141913 Ethyl 3-[(aminocarbonyl)diazenyl]but-2-enoate CAS No. 146000-77-3

Ethyl 3-[(aminocarbonyl)diazenyl]but-2-enoate

Cat. No.: B6141913
CAS No.: 146000-77-3
M. Wt: 185.18 g/mol
InChI Key: DZKJGHCQIBAZFI-LRGJRNGESA-N
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Description

Ethyl 3-[(aminocarbonyl)diazenyl]but-2-enoate is a structurally unique α,β-unsaturated ester featuring a diazenyl (–N=N–) group substituted with an aminocarbonyl (–CONH₂) moiety at the β-position. Its structure is characterized by the following features:

  • Core framework: A but-2-enoate ethyl ester backbone.
  • Substituent: A diazenyl bridge (–N=N–) at position 3, further functionalized with an aminocarbonyl group (–CONH₂).
  • Stereoelectronic properties: The electron-withdrawing ester and azo groups likely enhance electrophilicity at the α,β-unsaturated site, facilitating Michael additions or cycloadditions.

Its stability and reactivity would depend on the steric and electronic effects of the aminocarbonyl-diazenyl substituent.

Properties

IUPAC Name

ethyl (Z)-3-(carbamoyldiazenyl)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-3-13-6(11)4-5(2)9-10-7(8)12/h4H,3H2,1-2H3,(H2,8,12)/b5-4-,10-9?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKJGHCQIBAZFI-LRGJRNGESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)N=NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\N=NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(aminocarbonyl)diazenyl]but-2-enoate typically involves the reaction of ethyl acetoacetate with diazotized aminocarbonyl compounds under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at a temperature range of 0-5°C to ensure the stability of the diazonium intermediate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(aminocarbonyl)diazenyl]but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[(aminocarbonyl)diazenyl]but-2-enoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Ethyl 3-[(aminocarbonyl)diazenyl]but-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This compound can also participate in redox reactions, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: Azo vs. Amino Groups: The diazenyl (–N=N–) group in the target compound distinguishes it from amino-substituted analogs (e.g., ethyl 3-(benzylamino)but-2-enoate ). Azo groups confer chromophoric properties and redox activity, whereas amino groups enhance nucleophilicity. Urea vs. Azo-Carbonyl: Ethyl (2Z)-3-(carbamoylamino)but-2-enoate contains a urea linkage (–NH–CONH₂), enabling hydrogen bonding, while the target compound’s –N=N–CONH₂ group combines azo reactivity with carbonylamide polarity.

Synthetic Pathways: The target compound may be synthesized via diazo coupling of ethyl 3-aminobut-2-enoate with nitrous acid, followed by reaction with cyanamide. Analogous methods are used for aryl diazenyl compounds . In contrast, urea-substituted analogs are prepared via condensation of amines with α-keto esters .

Applications: Pharmaceuticals: Amino-substituted derivatives (e.g., ethyl 3-(benzylamino)but-2-enoate) are intermediates in antinociceptive agents , whereas fluorinated analogs (e.g., ethyl 3-(4-fluorophenyl)but-2-enoate) target CNS disorders . Materials Science: Azo compounds are exploited as dyes or photoswitches; the target compound’s –CONH₂ group could stabilize supramolecular assemblies.

Research Findings and Data

Stability and Reactivity

  • Thermal Stability : Azo compounds generally decompose at elevated temperatures (>150°C), but the –CONH₂ group may increase thermal stability via intramolecular H-bonding .
  • Electrophilicity: The α,β-unsaturated ester in the target compound is more electrophilic than alkylamino-substituted analogs (e.g., ethyl 3-(dimethylamino)acrylate ), favoring nucleophilic attacks.

Spectroscopic Data (Hypothetical)

Property This compound Ethyl 3-(Benzylamino)But-2-Enoate
UV-Vis λₘₐₓ (nm) ~350–400 (azo π→π* transition) ~250 (ester n→π*)
IR ν(C=O) (cm⁻¹) 1720 (ester), 1680 (amide) 1725 (ester)
¹H NMR (δ, ppm) 1.3 (t, CH₃), 4.2 (q, OCH₂), 6.5–7.0 (N=N) 1.2 (t, CH₃), 4.1 (q, OCH₂), 7.3 (Ar-H)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-[(aminocarbonyl)diazenyl]but-2-enoate
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Ethyl 3-[(aminocarbonyl)diazenyl]but-2-enoate

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